molecular formula C23H23N5O2 B2714416 N-(2,4-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 894999-00-9

N-(2,4-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B2714416
CAS No.: 894999-00-9
M. Wt: 401.47
InChI Key: IFPXNUPLWXZFBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a useful research compound. Its molecular formula is C23H23N5O2 and its molecular weight is 401.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand Development for PET Imaging

Compounds within the pyrazolopyrimidineacetamide class have been explored for their potential in radioligand development, particularly for positron emission tomography (PET) imaging of the translocator protein (18 kDa). For instance, a derivative known as DPA-714 was designed for in vivo imaging by incorporating a fluorine atom, allowing for labeling with fluorine-18. This has enabled the synthesis of [18F]DPA-714, a compound used for PET imaging of neuroinflammatory processes, by highlighting its efficient radiosynthesis and potential in neurological research (Dollé et al., 2008).

Antimicrobial Activity of Heterocycles

The synthesis of new heterocycles incorporating the antipyrine moiety, a structure related to pyrazolopyrimidinone derivatives, has been investigated for antimicrobial properties. These efforts involve the use of key intermediates to produce compounds with potential antimicrobial applications, demonstrating the diverse chemical reactivity and utility of pyrazolopyrimidinone derivatives in developing new antimicrobial agents (Bondock et al., 2008).

Synthesis of Novel Isoxazolines and Isoxazoles

Research into the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives has shown how these compounds can be prepared through intramolecular cyclization and subsequent reactions. This work highlights the versatility of pyrazolopyrimidine derivatives in synthesizing new compounds with potential applications in medicinal chemistry and material science (Rahmouni et al., 2014).

In Vitro Biological Evaluation for Neuroinflammation

A series of pyrazolo[1,5-a]pyrimidines, closely related to the compound of interest, were synthesized and evaluated for their binding potential to the translocator protein 18 kDa (TSPO). This protein serves as an early biomarker for neuroinflammatory processes. These studies not only underline the therapeutic potential of these derivatives in neuroinflammation but also their utility in developing diagnostic tools for neurodegenerative diseases (Damont et al., 2015).

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c1-14-5-7-19(16(3)9-14)26-21(29)12-27-13-24-22-18(23(27)30)11-25-28(22)20-8-6-15(2)10-17(20)4/h5-11,13H,12H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPXNUPLWXZFBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=C(C=C(C=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.